Ethyl 4-(2,4-difluorophenyl)-1-methylpyrrolidine-3-carboxylate
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Overview
Description
Ethyl 4-(2,4-difluorophenyl)-1-methylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of a difluorophenyl group attached to a pyrrolidine ring, which is further esterified with an ethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,4-difluorophenyl)-1-methylpyrrolidine-3-carboxylate typically involves the reaction of 2,4-difluorobenzaldehyde with 1-methylpyrrolidine-3-carboxylic acid in the presence of a suitable esterification agent such as ethyl chloroformate. The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the esterification process. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,4-difluorophenyl)-1-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Ethyl 4-(2,4-difluorophenyl)-1-methylpyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,4-difluorophenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets within biological systems. The difluorophenyl group is known to enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrrolidine ring may also contribute to the compound’s overall bioactivity by facilitating its interaction with biological membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate: Another difluorophenyl-containing ester with similar chemical properties.
2,4-Difluorophenyl)(5-ethyl-2-furyl)methanol: A compound with a difluorophenyl group attached to a furan ring.
Uniqueness
Ethyl 4-(2,4-difluorophenyl)-1-methylpyrrolidine-3-carboxylate is unique due to the presence of both a difluorophenyl group and a pyrrolidine ring, which confer distinct chemical and biological properties. The combination of these structural features makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H17F2NO2 |
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Molecular Weight |
269.29 g/mol |
IUPAC Name |
ethyl 4-(2,4-difluorophenyl)-1-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H17F2NO2/c1-3-19-14(18)12-8-17(2)7-11(12)10-5-4-9(15)6-13(10)16/h4-6,11-12H,3,7-8H2,1-2H3 |
InChI Key |
KJBKOTLJEJYGSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CC1C2=C(C=C(C=C2)F)F)C |
Origin of Product |
United States |
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